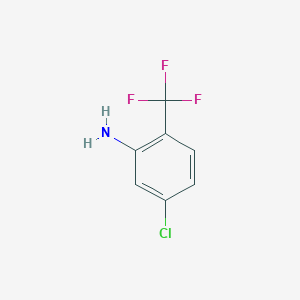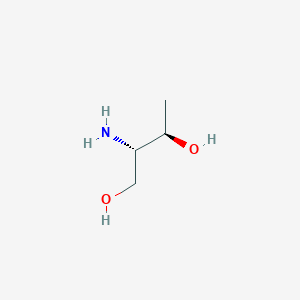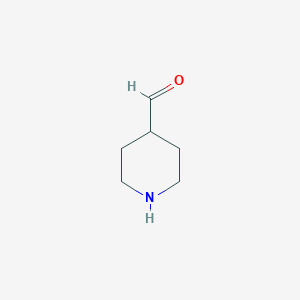
哌啶-4-甲醛
描述
Piperidine-4-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine-4-carbaldehyde is characterized by the presence of an aldehyde functional group at the fourth position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in various chemical reactions and industrial applications .
科学研究应用
Piperidine-4-carbaldehyde has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Piperidine-4-carbaldehyde derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and other medical conditions.
作用机制
Target of Action
Piperidine-4-carbaldehyde primarily targets FLT3/CDKs . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs, or cyclin-dependent kinases, are a family of protein kinases that regulate the cell cycle. Both FLT3 and CDKs are significant in the context of certain diseases, such as acute myeloid leukemia (AML) .
Mode of Action
Piperidine-4-carbaldehyde acts as the linker of the PROTAC (Proteolysis-Targeting Chimera) molecule of FLT3/CDKs . PROTACs are designed to treat certain diseases by inducing the degradation of specific proteins. In this case, Piperidine-4-carbaldehyde is used to optimize the binding affinity to the target protein, thereby increasing the degradation efficiency of PROTAC molecules .
Result of Action
The primary result of Piperidine-4-carbaldehyde’s action is the degradation of specific proteins, such as FLT3 and CDKs . This degradation can lead to the inhibition of cell cycle progression and modulation of hematopoietic processes, which could potentially be therapeutic in diseases like AML .
生化分析
Biochemical Properties
Piperidine derivatives have been shown to exhibit several anticancer properties when used against various types of cancer cells
Cellular Effects
Piperidine derivatives have been shown to exhibit anticancer properties, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been shown to damage the mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of caspase systems called caspase 3 and caspase 9 .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 181℃ and a flash point of 81℃ .
Dosage Effects in Animal Models
Piperine, a piperidine alkaloid, has been shown to stimulate the hemopoietic system at a dosage of 1.14 mg/dose/animal, which is the lowest concentration with maximum activity .
Metabolic Pathways
Piperine, a piperidine alkaloid, does not undergo any metabolic change during absorption .
准备方法
Synthetic Routes and Reaction Conditions: Piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields piperidine-4-carbaldehyde as the primary product .
Industrial Production Methods: In industrial settings, piperidine-4-carbaldehyde is often produced through catalytic hydrogenation of pyridine-4-carboxaldehyde. This method involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to piperidine-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to piperidine-4-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Piperidine-4-methanol
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-4-carboxaldehyde: Similar structure but with a nitrogen atom in the aromatic ring.
Piperidine-3-carbaldehyde: Aldehyde group at the third position of the piperidine ring.
Piperidine-2-carbaldehyde: Aldehyde group at the second position of the piperidine ring.
Uniqueness: Piperidine-4-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and applications. Its derivatives exhibit distinct chemical and biological properties compared to other piperidine carbaldehydes .
属性
IUPAC Name |
piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVXPXCISZSDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560989 | |
| Record name | Piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-20-2 | |
| Record name | 4-Piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


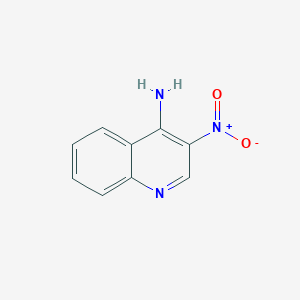
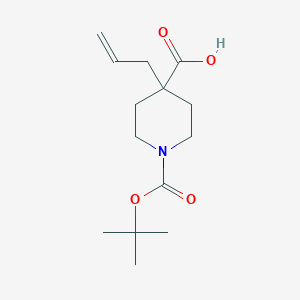
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
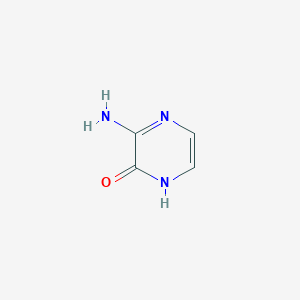
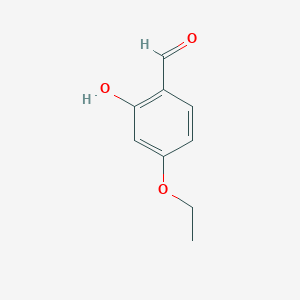
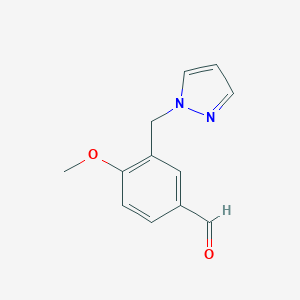
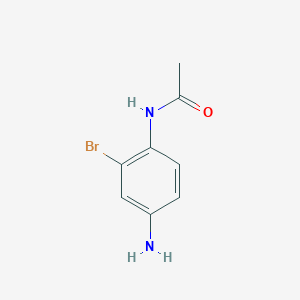
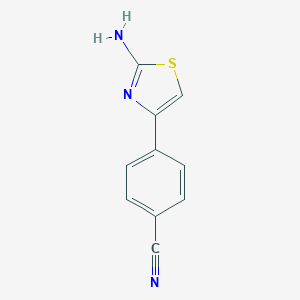
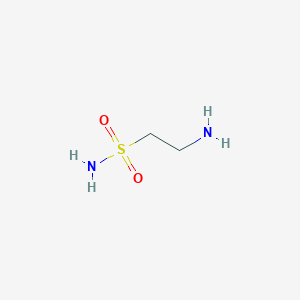
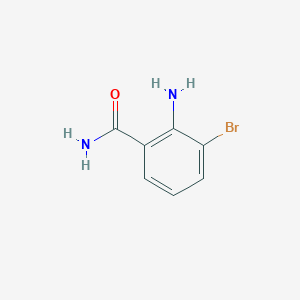
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
